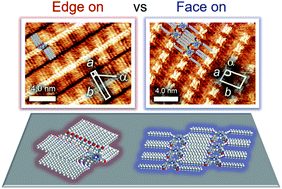The polymorphism of porphyrin 2D assemblies at the liquid–graphite interface: the effect of a polar solvent additive and a flexible spacer on the face-on and edge-on type molecular arrangements†
Chemical Communications Pub Date: 2019-05-22 DOI: 10.1039/C9CC02579K
Abstract
Self-assembly structures of 5,10,15,20-tetrakis(4-substituted phenyl)porphyrins at the liquid–graphite interface were investigated by scanning tunneling microscopy. We found that the presence of a small amount of a polar solvent, i.e., only 0.5 vol% of octanoic acid in phenyloctane, significantly affected the selective formation of the face-on polymorph over the edge-on one likely due to the solvent–molecule interactions at the 2D interface.


Recommended Literature
- [1] The use of phosphate bioisosteres in medicinal chemistry and chemical biology
- [2] Membrane phosphatidylserine allosterically regulates the cytosolic phospholipase A2 activity via an electrostatic-switch mechanism†
- [3] Over 14% efficiency nonfullerene all-small-molecule organic solar cells enabled by improving the ordering of molecular donors via side-chain engineering†
- [4] Unexpected phenomenon in a conventional system: synthesis of raspberry-like hollow periodic mesoporous organosilica with controlled structure in one continuous step†
- [5] The determination of small amounts of tin
- [6] Redox chemistry in the pigment eumelanin as a function of temperature using broadband dielectric spectroscopy†
- [7] Microscale pH inhomogeneity in frozen NaCl solutions†
- [8] Front cover
- [9] Unusual flexibility of distal and proximal histidine residues in the haem pocket of Drosophila melanogasterhaemoglobin†
- [10] Direct one-pot synthesis of poly(ionic liquid) nanogels by cobalt-mediated radical cross-linking copolymerization in organic or aqueous media†










